![molecular formula C11H10N2OS2 B14279772 4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- CAS No. 124777-71-5](/img/structure/B14279772.png)
4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazolidinone family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- typically involves the reaction of an amine with a carbonyl compound and a mercapto acid. One common method involves the condensation of an aromatic aldehyde with thioglycolic acid in the presence of a base, followed by cyclization to form the thiazolidinone ring . The reaction conditions often include refluxing in methanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the amino or thioxo groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the amino or thioxo positions .
Aplicaciones Científicas De Investigación
4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: It has potential as an anticancer agent due to its ability to inhibit cell proliferation.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer activity is believed to involve the induction of apoptosis and inhibition of cell cycle progression .
Comparación Con Compuestos Similares
Similar Compounds
4-Thiazolidinone, 3-amino-5-[(4-chlorophenyl)methylene]-2-thioxo-: Similar structure but with a chlorine substituent instead of a methyl group.
4-Thiazolidinone, 3-amino-5-[(4-hydroxyphenyl)methylene]-2-thioxo-: Contains a hydroxyl group instead of a methyl group.
Uniqueness
4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group can enhance its lipophilicity and potentially improve its ability to penetrate cell membranes .
Propiedades
Número CAS |
124777-71-5 |
|---|---|
Fórmula molecular |
C11H10N2OS2 |
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
3-amino-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10N2OS2/c1-7-2-4-8(5-3-7)6-9-10(14)13(12)11(15)16-9/h2-6H,12H2,1H3 |
Clave InChI |
SVODAUGMWZCOGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B14279689.png)
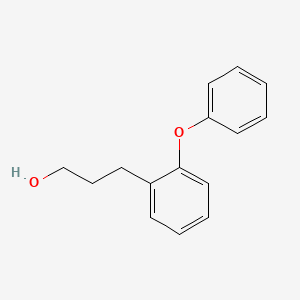

![1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene](/img/structure/B14279717.png)
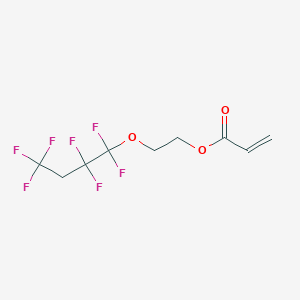
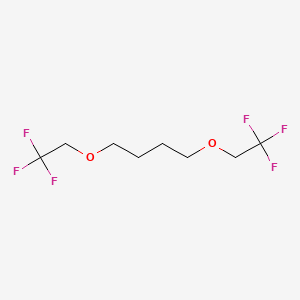
![N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14279730.png)
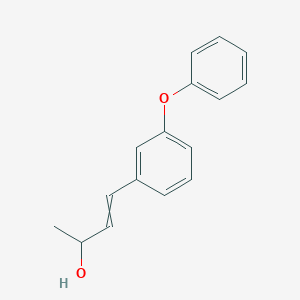
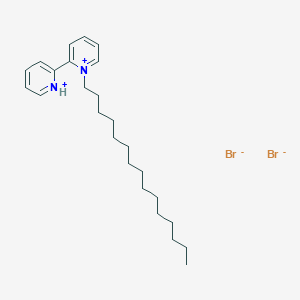

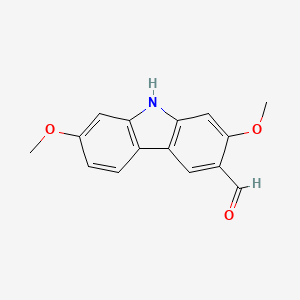
![11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid](/img/structure/B14279770.png)

![1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one](/img/structure/B14279786.png)
